Methanone, [4-hydroxy-1-methyl-4-(2-thienyl)-3-piperidinyl]2-thienyl-
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Overview
Description
4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with hydroxy, methyl, and thienyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a thienyl-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Thiophene: A five-membered ring containing one sulfur atom.
4-Hydroxy-2-quinolone: A compound with a similar hydroxy and heterocyclic structure.
Uniqueness
What sets 4-HYDROXY-1-METHYL-4-(2-THIENYL)PIPERIDIN-3-YLMETHANONE apart is its combination of functional groups and ring structures
Properties
Molecular Formula |
C15H17NO2S2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4-hydroxy-1-methyl-4-thiophen-2-ylpiperidin-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H17NO2S2/c1-16-7-6-15(18,13-5-3-9-20-13)11(10-16)14(17)12-4-2-8-19-12/h2-5,8-9,11,18H,6-7,10H2,1H3 |
InChI Key |
IZGIMADVKMVTHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)C2=CC=CS2)(C3=CC=CS3)O |
solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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